Sulfuric acid;pentadecahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

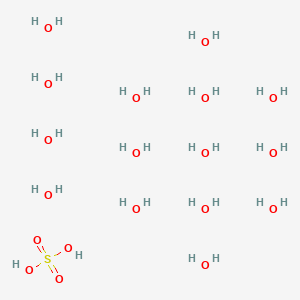

Sulfuric acid;pentadecahydrate is a compound that consists of sulfuric acid (H₂SO₄) and fifteen molecules of water (H₂O). This compound is a hydrate form of sulfuric acid, which is a highly corrosive, dense, colorless, and oily liquid. Sulfuric acid is one of the most important industrial chemicals, widely used in various applications such as fertilizer production, petroleum refining, and chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulfuric acid;pentadecahydrate can be synthesized by carefully adding sulfuric acid to water, ensuring that the acid is added to the water and not vice versa to prevent exothermic reactions that can cause splattering . The mixture is then allowed to crystallize, forming the pentadecahydrate.

Industrial Production Methods

The industrial production of sulfuric acid typically involves the Contact Process, which includes the following steps :

Combustion of Sulfur: Sulfur is burned in the presence of oxygen to produce sulfur dioxide (SO₂).

Conversion to Sulfur Trioxide: Sulfur dioxide is then oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.

Formation of Sulfuric Acid: Sulfur trioxide is absorbed in water to form sulfuric acid.

Análisis De Reacciones Químicas

Types of Reactions

Sulfuric acid;pentadecahydrate undergoes various types of chemical reactions, including:

Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high temperatures.

Dehydration: It has powerful dehydrating properties, removing water from other compounds.

Substitution: Sulfuric acid can react with metals to form metal sulfates and hydrogen gas.

Common Reagents and Conditions

Oxidation: Common reagents include metals such as copper and zinc.

Dehydration: Organic compounds like sugars and carbohydrates.

Substitution: Metals like sodium and aluminum.

Major Products

Oxidation: Produces sulfur dioxide (SO₂) and water.

Dehydration: Produces carbon and water.

Substitution: Produces metal sulfates and hydrogen gas.

Aplicaciones Científicas De Investigación

Sulfuric acid;pentadecahydrate has numerous applications in scientific research, including :

Chemistry: Used as a catalyst in various chemical reactions, including esterification and nitration.

Biology: Employed in the preparation of biological samples for electron microscopy.

Medicine: Utilized in the synthesis of pharmaceuticals.

Industry: Used in the production of fertilizers, explosives, and detergents.

Mecanismo De Acción

Sulfuric acid exerts its effects primarily through its strong acidic and dehydrating properties. It can protonate molecules, facilitating various chemical reactions. The molecular targets include organic compounds and metals, where it acts by donating protons or removing water molecules .

Comparación Con Compuestos Similares

Sulfuric acid;pentadecahydrate can be compared with other hydrates and strong acids:

Sulfuric Acid (H₂SO₄): The anhydrous form, which is more concentrated and has stronger dehydrating properties.

Nitric Acid (HNO₃): Another strong acid used in similar applications but with different reactivity and oxidation properties.

Hydrochloric Acid (HCl): A strong acid used in titrations and industrial processes, but less oxidizing than sulfuric acid.

This compound is unique due to its high water content, which makes it less concentrated and less hazardous compared to anhydrous sulfuric acid.

Propiedades

Número CAS |

642485-98-1 |

|---|---|

Fórmula molecular |

H32O19S |

Peso molecular |

368.31 g/mol |

Nombre IUPAC |

sulfuric acid;pentadecahydrate |

InChI |

InChI=1S/H2O4S.15H2O/c1-5(2,3)4;;;;;;;;;;;;;;;/h(H2,1,2,3,4);15*1H2 |

Clave InChI |

PHVRBHTUOZUDLN-UHFFFAOYSA-N |

SMILES canónico |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12585126.png)

![N-Butyl-N-{1-(2-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12585153.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)

![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)

![2,5-Bis[(4-fluorophenyl)ethynyl]thiophene](/img/structure/B12585160.png)

![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal](/img/structure/B12585164.png)

![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)

![(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one](/img/structure/B12585188.png)

![2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-](/img/structure/B12585200.png)